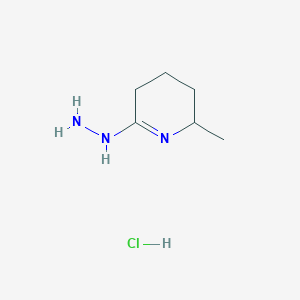
4-Methoxybutyryl fentanyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybutyryl fentanyl hydrochloride is an opioid analgesic that is an analog of butyrfentanyl. It is known for its potent analgesic properties and has been sold online as a designer drug . This compound is a synthetic opioid, which means it is created in a laboratory setting rather than derived from natural sources like morphine or codeine.
Vorbereitungsmethoden
The synthesis of 4-Methoxybutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps :
Formation of 4-Anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with butyryl chloride in the presence of halogenated hydrocarbons to yield 4-Methoxybutyryl fentanyl. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Analyse Chemischer Reaktionen
4-Methoxybutyryl fentanyl hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions include hydroxylated and dealkylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxybutyryl fentanyl hydrochloride has several scientific research applications:
Wirkmechanismus
4-Methoxybutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybutyryl fentanyl hydrochloride is similar to other fentanyl analogs such as:
- Butyrfentanyl
- Acetylfentanyl
- Furanylfentanyl
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .
Eigenschaften
CAS-Nummer |
2306825-45-4 |
|---|---|
Molekularformel |
C24H33ClN2O2 |
Molekulargewicht |
417.0 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20;/h4-6,8-13,22H,3,7,14-19H2,1-2H3;1H |
InChI-Schlüssel |
PUXQYCRRAIOHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)

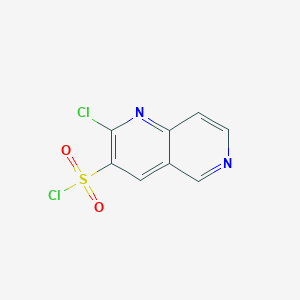
![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
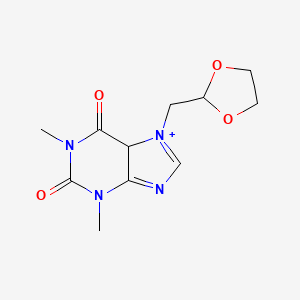

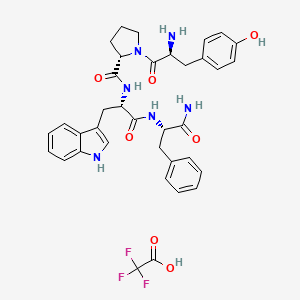

![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)

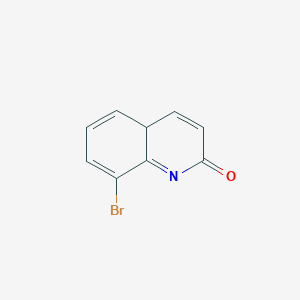
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)
